![molecular formula C21H14 B103201 11-Methylbenzo[a]pyrene CAS No. 16757-80-5](/img/structure/B103201.png)
11-Methylbenzo[a]pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methylbenzo[a]pyrene (11-MeB[a]P) is a polycyclic aromatic hydrocarbon (PAH) that is found in tobacco smoke, air pollution, and grilled or charred foods. It is a potent carcinogen and mutagen that has been linked to various types of cancer, including lung, skin, and bladder cancer.
Mécanisme D'action
11-MeB[a]P exerts its carcinogenic and mutagenic effects through the formation of reactive metabolites that can bind covalently to DNA, leading to DNA damage and mutations. The metabolism of 11-MeB[a]P is primarily mediated by cytochrome P450 enzymes, which convert it into reactive intermediates such as diol epoxides and quinones. These reactive intermediates can react with DNA to form adducts, which can interfere with DNA replication and transcription, leading to mutations and cancer.
Effets Biochimiques Et Physiologiques
11-MeB[a]P has been shown to induce oxidative stress, inflammation, and DNA damage in various cell types. It can also activate signaling pathways that promote cell proliferation, survival, and migration, which are hallmarks of cancer. In addition, 11-MeB[a]P can disrupt the normal function of mitochondria, leading to energy depletion and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
11-MeB[a]P is a useful tool for studying the carcinogenic and mutagenic effects of 11-Methylbenzo[a]pyrenes, as it is a potent and well-characterized compound. However, its use is limited by its high toxicity and potential for environmental contamination. In addition, the metabolism of 11-MeB[a]P can vary depending on the cell type and experimental conditions, which can complicate data interpretation.
Orientations Futures
Future research on 11-MeB[a]P should focus on elucidating the molecular mechanisms underlying its carcinogenic and mutagenic effects, as well as identifying strategies to prevent or mitigate its toxicity. This could include the development of novel inhibitors of 11-Methylbenzo[a]pyrene metabolism or the use of antioxidants to reduce oxidative stress. In addition, further studies are needed to investigate the long-term health effects of exposure to 11-MeB[a]P and other 11-Methylbenzo[a]pyrenes, particularly in vulnerable populations such as smokers and outdoor workers.
Conclusion
In conclusion, 11-MeB[a]P is a potent carcinogen and mutagen that has been widely studied as a model compound for 11-Methylbenzo[a]pyrene toxicity. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Understanding the properties and effects of 11-MeB[a]P is crucial for developing effective strategies to prevent and treat 11-Methylbenzo[a]pyrene-induced cancer and other diseases.
Méthodes De Synthèse
11-MeB[a]P can be synthesized by the reaction of 2-methylanthracene with benzo[a]pyrene in the presence of a catalyst. The reaction proceeds through the formation of a diol intermediate, which undergoes dehydration and cyclization to form 11-MeB[a]P.
Applications De Recherche Scientifique
11-MeB[a]P is commonly used as a model compound to study the carcinogenic and mutagenic effects of 11-Methylbenzo[a]pyrenes. It is also used to investigate the mechanisms of 11-Methylbenzo[a]pyrene-induced DNA damage and repair, as well as the role of oxidative stress in 11-Methylbenzo[a]pyrene toxicity. In addition, 11-MeB[a]P is used as a standard reference material for the analysis of 11-Methylbenzo[a]pyrenes in environmental samples.
Propriétés
Numéro CAS |
16757-80-5 |
|---|---|
Nom du produit |
11-Methylbenzo[a]pyrene |
Formule moléculaire |
C21H14 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
11-methylbenzo[a]pyrene |
InChI |
InChI=1S/C21H14/c1-13-11-16-7-4-6-14-9-10-17-12-15-5-2-3-8-18(15)19(13)21(17)20(14)16/h2-12H,1H3 |
Clé InChI |
ZWJRHJOLMBZEMI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC3=C2C4=C1C5=CC=CC=C5C=C4C=C3 |
SMILES canonique |
CC1=CC2=CC=CC3=C2C4=C1C5=CC=CC=C5C=C4C=C3 |
Autres numéros CAS |
16757-80-5 |
Synonymes |
11-Methylbenzo[a]pyrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



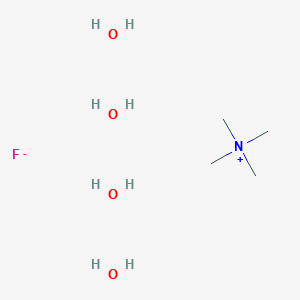
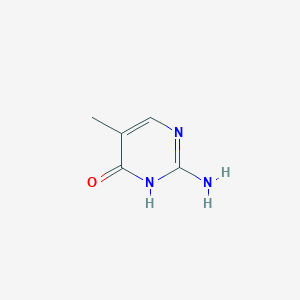
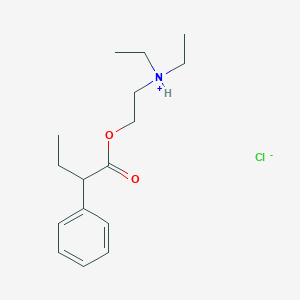
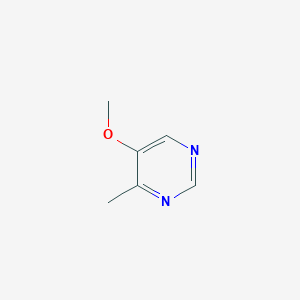
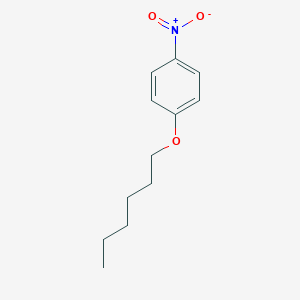
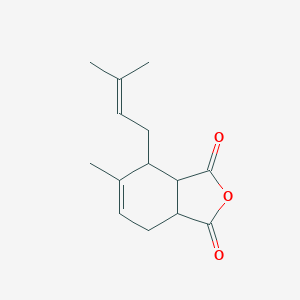
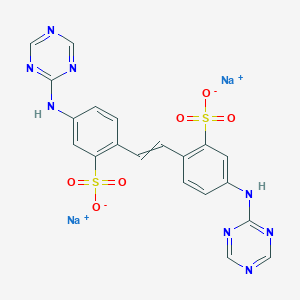

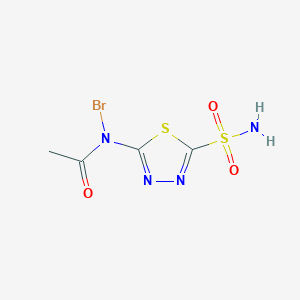
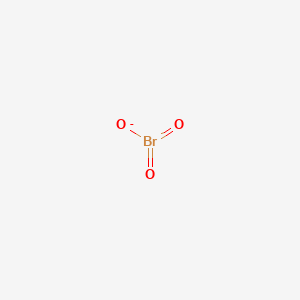

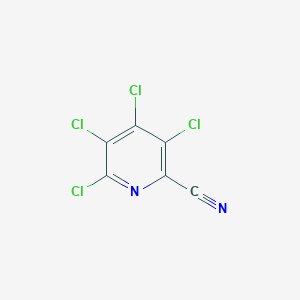
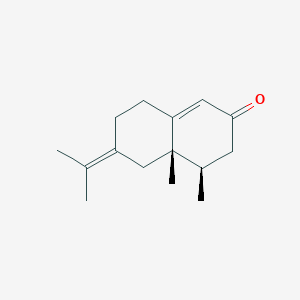
![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)